molecular formula C17H16N6O3S B12410137 Cox-2-IN-30

Cox-2-IN-30

Cat. No.: B12410137
M. Wt: 384.4 g/mol
InChI Key: GROWJVVYZNHPQX-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cox-2-IN-30 is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). Cyclooxygenase-2 is an inducible enzyme that plays a significant role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Selective inhibition of cyclooxygenase-2 is crucial in reducing inflammation and pain without affecting cyclooxygenase-1, which is responsible for protecting the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-30 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, safety, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions: Cox-2-IN-30 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Cox-2-IN-30 has a wide range of scientific research applications, including:

Mechanism of Action

Cox-2-IN-30 exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. This results in a reduction of inflammation and pain. The molecular targets include the active site residues of cyclooxygenase-2, and the pathways involved are the arachidonic acid cascade and prostaglandin synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16N6O3S

Molecular Weight

384.4 g/mol

IUPAC Name

5-amino-N-[(E)-benzylideneamino]-1-(4-sulfamoylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C17H16N6O3S/c18-16-15(17(24)22-20-10-12-4-2-1-3-5-12)11-21-23(16)13-6-8-14(9-7-13)27(19,25)26/h1-11H,18H2,(H,22,24)(H2,19,25,26)/b20-10+

InChI Key

GROWJVVYZNHPQX-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N

Origin of Product

United States

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